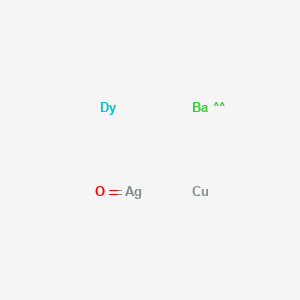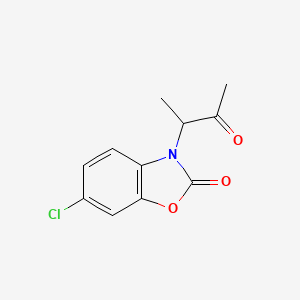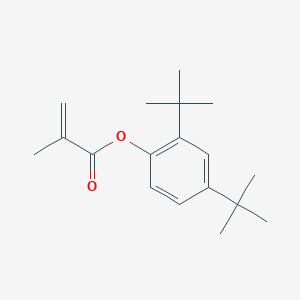
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of phenyl esters. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and a 2-methylprop-2-enoate group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate typically involves the esterification of 2,4-Di-tert-butylphenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 2,4-Di-tert-butylphenol and methacrylic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature Control: Maintained at 70°C
Purification: Distillation or recrystallization to obtain the pure ester
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-Di-tert-butylquinone.
Reduction: Formation of 2,4-Di-tert-butylphenyl 2-methylpropan-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate involves its ability to donate electrons and stabilize free radicals. This antioxidant property is attributed to the presence of tert-butyl groups, which provide steric hindrance and prevent oxidation. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,4-Di-tert-butyl-6-methylphenol
Uniqueness
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its phenol counterparts. The presence of the 2-methylprop-2-enoate group enhances its application in polymer chemistry and materials science, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
122919-15-7 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(2,4-ditert-butylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H26O2/c1-12(2)16(19)20-15-10-9-13(17(3,4)5)11-14(15)18(6,7)8/h9-11H,1H2,2-8H3 |
InChI-Schlüssel |
KPYGQTJIXFKOSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



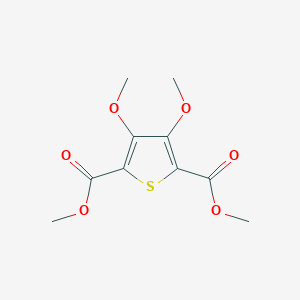
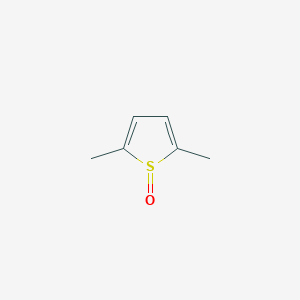






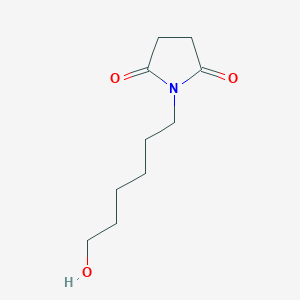
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

